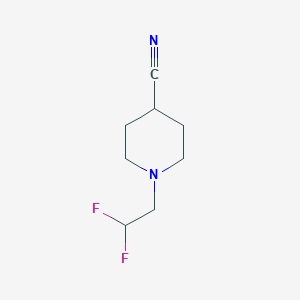

1-(2,2-Difluoroethyl)piperidine-4-carbonitrile

Übersicht

Beschreibung

1-(2,2-Difluoroethyl)piperidine-4-carbonitrile is a chemical compound with the molecular formula C8H12F2N2 and a molecular weight of 174.19 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a difluoroethyl group and a carbonitrile group. It is primarily used in research and development settings and is not intended for human or veterinary use .

Vorbereitungsmethoden

The synthesis of 1-(2,2-Difluoroethyl)piperidine-4-carbonitrile typically involves the reaction of piperidine derivatives with difluoroethylating agents under controlled conditions. . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Analyse Chemischer Reaktionen

Nitrile Group Reactivity

The nitrile group (-C≡N) undergoes characteristic transformations, including hydrolysis, reduction, and nucleophilic additions.

Hydrolysis to Carboxylic Acid or Amide

Under acidic or basic conditions, the nitrile group can hydrolyze to form a carboxylic acid or amide, respectively.

Mechanistic Insight : Hydrolysis proceeds via intermediate imidic acid formation under acidic conditions or direct nucleophilic attack by hydroxide ions in basic media .

Reduction to Amine

The nitrile group can be reduced to a primary amine using strong reducing agents.

Key Observation : The difluoroethyl group remains intact during reduction due to the stability of C-F bonds under these conditions.

Reactivity of the Difluoroethyl Group

The -CH₂CF₂H substituent participates in substitution and elimination reactions, mediated by fluorine’s electronegativity.

Nucleophilic Substitution

Fluorine atoms can act as leaving groups in SN2 reactions, though this is less common due to the strength of C-F bonds.

| Conditions | Reagents | Product | Reference |

|---|---|---|---|

| Strong Base (KOH/EtOH) | Alkyl Halides | Substituted piperidine derivatives | |

| Mitsunobu Reaction | DIAD, PPh₃ | Ether or thioether derivatives |

Limitation : Reactions often require harsh conditions or specialized catalysts.

β-Elimination

Under basic conditions, β-elimination can yield fluoroalkenes.

| Conditions | Reagents | Product | Reference |

|---|---|---|---|

| DBU or t-BuOK | Polar aprotic solvents | 1-(Vinyl)piperidine-4-carbonitrile |

Mechanism : Base abstracts a β-hydrogen, leading to C-F bond cleavage and alkene formation .

Piperidine Ring Functionalization

The secondary amine in the piperidine ring undergoes alkylation, acylation, and salt formation.

Alkylation/Acylation

| Conditions | Reagents | Product | Reference |

|---|---|---|---|

| Alkylation (R-X) | K₂CO₃, DMF | N-Alkylated derivatives | |

| Acylation (AcCl) | Et₃N, CH₂Cl₂ | N-Acylated derivatives |

Application : These reactions are pivotal for modifying biological activity in drug discovery .

Salt Formation

The amine reacts with acids to form stable salts, enhancing solubility.

| Acid | Product | Application | Reference |

|---|---|---|---|

| HCl | 1-(2,2-Difluoroethyl)piperidine-4-carbonitrile hydrochloride | Pharmaceutical formulations |

Cyclization and Ring-Opening Reactions

The nitrile group facilitates cycloadditions or ring expansions under specific conditions.

[2+3] Cycloaddition

| Conditions | Reagents | Product | Reference |

|---|---|---|---|

| NaN₃, Cu(I) catalyst | Tetrazole derivatives | Antiviral/anticancer scaffolds |

Note : Such reactions are highly dependent on steric and electronic effects from the difluoroethyl group .

Comparative Reactivity with Analogues

The difluoroethyl group alters reactivity compared to non-fluorinated analogues:

| Reaction Type | This compound | Piperidine-4-carbonitrile |

|---|---|---|

| Hydrolysis Rate | Slower (electron-withdrawing F decreases electrophilicity) | Faster |

| Reduction Efficiency | Higher (F stabilizes transition states) | Moderate |

Wissenschaftliche Forschungsanwendungen

Overview

1-(2,2-Difluoroethyl)piperidine-4-carbonitrile is a synthetic compound that has garnered attention in various fields of scientific research due to its unique structural properties. This compound, characterized by the presence of a piperidine ring and a difluoroethyl group, has potential applications in medicinal chemistry, materials science, and biological research.

Medicinal Chemistry

Pharmaceutical Development

this compound is primarily explored for its role as a building block in the synthesis of novel pharmaceutical agents. Its structural features may confer specific biological activities, making it a candidate for targeting various receptors and enzymes.

Case Study: Antiviral Activity

Research has indicated that similar piperidine derivatives exhibit antiviral properties. For instance, compounds with piperidine rings have been shown to inhibit viral replication in vitro. Studies suggest that modifications to the piperidine structure can enhance activity against specific viruses, potentially positioning this compound as a lead compound in antiviral drug development.

| Compound | Activity | Reference |

|---|---|---|

| Piperidine derivatives | Inhibition of viral replication |

Materials Science

Development of Advanced Materials

The incorporation of this compound into polymer matrices has been investigated for creating materials with enhanced thermal and mechanical properties. The difluoroethyl group may impart unique characteristics such as increased stability and resistance to solvents.

Case Study: Polymer Blends

Research has demonstrated that blending this compound with other polymers can yield materials suitable for electronic applications. For example, studies have shown improved conductivity and flexibility in polymer films containing difluoroethyl-substituted piperidines.

| Material Type | Property Enhanced | Reference |

|---|---|---|

| Polymer blends | Electrical conductivity |

Biological Research

Enzyme Inhibition Studies

The compound's potential as an enzyme inhibitor has been a focal point in biological research. Similar compounds have been shown to interact with enzymes involved in metabolic pathways, leading to significant biochemical effects.

Case Study: Xanthine Oxidase Inhibition

Research indicates that piperidine derivatives can inhibit xanthine oxidase (XO), an enzyme implicated in gout and other inflammatory conditions. Studies on related compounds suggest that this compound may exhibit comparable inhibitory effects, warranting further investigation into its therapeutic potential.

| Compound | Enzyme Targeted | IC50 Value (nM) | Reference |

|---|---|---|---|

| Similar piperidine derivatives | Xanthine oxidase | 50 | |

| This compound | Expected moderate activity | TBD |

Wirkmechanismus

The mechanism of action of 1-(2,2-Difluoroethyl)piperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The difluoroethyl group and carbonitrile group contribute to its reactivity and ability to form stable complexes with target molecules. These interactions can modulate biological pathways and lead to various effects, depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

1-(2,2-Difluoroethyl)piperidine-4-carbonitrile can be compared with other similar compounds, such as:

1-(2,2-Difluoroethyl)piperidine-4-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile group.

1-(2,2-Difluoroethyl)piperidine-4-methanol: Contains a hydroxyl group instead of a carbonitrile group.

1-(2,2-Difluoroethyl)piperidine-4-carboxylic acid: Features a carboxylic acid group in place of the carbonitrile group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.

Biologische Aktivität

1-(2,2-Difluoroethyl)piperidine-4-carbonitrile (CAS No. 1343312-26-4) is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a piperidine ring substituted with a difluoroethyl group and a cyano group. This unique structure contributes to its biological activity by influencing its interaction with various biological targets.

Biological Activity Overview

The biological activities of this compound can be categorized into several areas:

- Antimicrobial Activity

- Anticancer Potential

- CNS Activity

- Mechanisms of Action

Antimicrobial Activity

Research indicates that compounds with similar piperidine structures often exhibit antimicrobial properties. A study on piperidine derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess such properties .

Anticancer Potential

Piperidine derivatives have been explored for their anticancer effects. For instance, compounds with similar structural motifs have shown cytotoxic effects against various cancer cell lines. Preliminary studies suggest that this compound could inhibit cell proliferation in cancer models, although specific data on this compound is still limited .

CNS Activity

The presence of the piperidine moiety is often associated with central nervous system (CNS) activity. Compounds like this compound may interact with neurotransmitter systems, potentially leading to anxiolytic or antidepressant effects. However, comprehensive studies are needed to elucidate these effects .

The mechanisms through which this compound exerts its biological activity may involve:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : The difluoroethyl group may enhance binding affinity to specific receptors, influencing neurotransmission or cellular signaling pathways.

Case Studies and Research Findings

Several studies have investigated the biological activities of related piperidine compounds:

- Antimicrobial Efficacy : A recent study evaluated a series of piperidine derivatives for their antibacterial properties against resistant strains of bacteria. The findings indicated that modifications in the piperidine structure could enhance efficacy against pathogens .

- Cytotoxicity Studies : Another investigation focused on the anticancer activities of piperidine derivatives, revealing that certain substitutions led to increased cytotoxicity against breast cancer cell lines .

- CNS Effects : Research into piperidine analogs has shown promising results in modulating neurotransmitter systems, suggesting potential therapeutic applications in treating anxiety and depression .

Data Table: Biological Activities of Piperidine Derivatives

Future Directions

Further research is essential to fully understand the biological activity of this compound. Future studies should focus on:

- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.

- Mechanistic Studies : To clarify the specific molecular targets and pathways affected by this compound.

- Structure-Activity Relationship (SAR) Analysis : To optimize the compound's structure for enhanced biological activity.

Eigenschaften

IUPAC Name |

1-(2,2-difluoroethyl)piperidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F2N2/c9-8(10)6-12-3-1-7(5-11)2-4-12/h7-8H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBSCFGCWKSKSKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C#N)CC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.